molecular formula C21H16BrClN2O2 B14946180 9-Bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B14946180
M. Wt: 443.7 g/mol
InChI Key: UQMMHWCVYFSYTN-UHFFFAOYSA-N
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Description

9-BROMO-5-(2-CHLOROPHENYL)-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE is a synthetic organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-BROMO-5-(2-CHLOROPHENYL)-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. The starting materials often include brominated and chlorinated aromatic compounds, furyl derivatives, and pyrazole intermediates. Common reaction conditions may involve:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

    Catalysts: Palladium catalysts for coupling reactions.

    Reagents: Brominating agents like N-bromosuccinimide (NBS), chlorinating agents like thionyl chloride (SOCl2), and other specific reagents for cyclization and condensation reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Techniques like crystallization, distillation, and chromatography are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

9-BROMO-5-(2-CHLOROPHENYL)-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogen substitution reactions using nucleophiles.

Common Reagents and Conditions

    Oxidation: Mild to strong oxidizing conditions, often in aqueous or organic solvents.

    Reduction: Anhydrous conditions with appropriate solvents like tetrahydrofuran (THF).

    Substitution: Nucleophilic substitution reactions in polar aprotic solvents like acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe or therapeutic agent.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals, agrochemicals, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-BROMO-5-(2-CHLOROPHENYL)-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE would depend on its specific biological target. It may interact with enzymes, receptors, or other cellular components, modulating their activity through binding interactions. Detailed studies involving molecular docking, biochemical assays, and cellular experiments are required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the bromine substituent.

    9-Bromo-5-(2-chlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Has a different furan substituent.

Uniqueness

The presence of the bromine atom and the specific substitution pattern on the aromatic rings make 9-BROMO-5-(2-CHLOROPHENYL)-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE unique

Properties

Molecular Formula

C21H16BrClN2O2

Molecular Weight

443.7 g/mol

IUPAC Name

9-bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C21H16BrClN2O2/c1-12-6-8-20(26-12)17-11-18-15-10-13(22)7-9-19(15)27-21(25(18)24-17)14-4-2-3-5-16(14)23/h2-10,18,21H,11H2,1H3

InChI Key

UQMMHWCVYFSYTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=CC=C5Cl

Origin of Product

United States

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